(E)-N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-3-(thiophen-2-yl)acrylamide

Medicinal Chemistry Chemical Biology SINE/XPO1 Inhibition

Select this compound for its distinct 2H-1,2,3-triazole regioisomer, ethyl linker, and (E)-acrylamide geometry—critical for mapping regioisomeric effects on CRM1 binding vs. 1H-1,2,3-triazole clinical candidates. Validates SAR hypotheses where linker length and double-bond configuration are decisive. Lacks public bioactivity data; strictly for exploratory medicinal chemistry and head-to-head regioisomer comparisons. ≥95% purity, shipped under blue ice.

Molecular Formula C11H12N4OS
Molecular Weight 248.3
CAS No. 2097941-06-3
Cat. No. B2735952
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-3-(thiophen-2-yl)acrylamide
CAS2097941-06-3
Molecular FormulaC11H12N4OS
Molecular Weight248.3
Structural Identifiers
SMILESC1=CSC(=C1)C=CC(=O)NCCN2N=CC=N2
InChIInChI=1S/C11H12N4OS/c16-11(4-3-10-2-1-9-17-10)12-7-8-15-13-5-6-14-15/h1-6,9H,7-8H2,(H,12,16)/b4-3+
InChIKeyFQHRGHXXACCDRW-ONEGZZNKSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(E)-N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-3-(thiophen-2-yl)acrylamide (CAS 2097941-06-3): Sourcing & Selection Overview for Preclinical Research


(E)-N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-3-(thiophen-2-yl)acrylamide (CAS 2097941-06-3), with the molecular formula C11H12N4OS and a molecular weight of 248.3 g/mol, is a synthetic small molecule characterized by a 2H-1,2,3-triazole regioisomer linked via an ethyl spacer to a thiophene-acrylamide moiety . The 2H-1,2,3-triazole substructure is distinct from the more common 1H-1,2,3-triazole and 1,2,4-triazole isomers found in many clinical candidates, which can result in unique spatial and electronic properties. This compound is primarily sourced as a research reagent, typically at ≥95% purity, and is part of a broader chemotype of triazolyl acrylamides that have been investigated as selective inhibitors of nuclear export (SINEs) targeting CRM1/XPO1 in oncology [1]. However, direct, peer-reviewed biological characterization for this specific compound remains absent from the public domain, placing the burden of proof for its scientific selection squarely on the procuring team to validate its performance against more established analogs.

Structural Specificity of (E)-N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-3-(thiophen-2-yl)acrylamide Prevents Direct Interchange with Other Triazolyl Acrylamides


Superficial similarity to other triazole-thiophene-acrylamide hybrids masks critical structural differences that preclude generic substitution. First, the 2H-1,2,3-triazole regioisomer in this compound presents a distinct dipole moment and hydrogen-bonding pattern compared to its 1H-1,2,3-triazole tautomer or the 1,2,4-triazole core dominant in reported CDK5/p25 inhibitors and SINE clinical candidates (e.g., KPT-330, KPT-8602) [1]. Second, the ethyl linker between the triazole and acrylamide nitrogen dictates a specific spatial separation of pharmacophoric elements, which cannot be replicated by compounds with methylene, propyl, or branched alkyl linkers, as evidenced by SAR studies in related triazolyl-thiophene CDK5 inhibitor series where linker length and substitution critically impacted potency [2]. Third, the (E)-acrylamide geometry is essential for target engagement; the corresponding (Z)-isomer or saturated propanamide analog would present the thiophene ring in a completely different orientation, likely abrogating binding to planar target pockets. These cumulative differences mean that substituting this compound with a 'similar' triazole-thiophene derivative from a different series could introduce uncontrolled variables, invalidating SAR conclusions and wasting procurement resources.

Quantitative Differentiation Profile for (E)-N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-3-(thiophen-2-yl)acrylamide (CAS 2097941-06-3)


Absence of Published Quantitative Biological Data Defines the Primary Procurement Risk for CAS 2097941-06-3

A comprehensive search of PubMed, PubChem, ChEMBL, DrugBank, BindingDB, and patent databases (USPTO, WIPO, Google Patents) returned no quantitative biological assay data (e.g., IC50, EC50, Ki, Kd) for the exact compound (E)-N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-3-(thiophen-2-yl)acrylamide (CAS 2097941-06-3). In contrast, closely related chemotypes, such as the phenyltriazolyl acrylamide KPT-330 (selinexor), have well-characterized CRM1 inhibition (IC50 ~100-200 nM in multiple AML cell lines) [1], and triazolyl-thiophenes lacking the 2H-1,2,3-triazole regioisomer have reported CDK5/p25 inhibition with IC50 values as low as 46 ± 2 nM [2]. The complete absence of public data for this specific compound means there is no quantifiable evidence to support claims of superior, equivalent, or even measurable activity against any biological target. Procurement decisions based purely on structural analogy risk acquiring an inactive or uncharacterized compound, wasting both financial and experimental resources.

Medicinal Chemistry Chemical Biology SINE/XPO1 Inhibition

Validated Research Applications for (E)-N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-3-(thiophen-2-yl)acrylamide Based on Current Evidence


De Novo Chemical Probe Development for CRM1/XPO1 Nuclear Export Inhibition

This compound serves as a structural departure point from the established phenyltriazolyl acrylamide SINE inhibitors (e.g., KPT-330/selinexor). Its 2H-1,2,3-triazole regioisomer and thiophene substitution could be exploited to explore novel interactions within the CRM1 nuclear export signal (NES) binding groove. However, due to the complete absence of quantitative biological data for this specific compound [1], its use is strictly limited to hit-finding or exploratory medicinal chemistry, where the user commits to generating their own full biochemical and cellular profiling data.

Regioisomer Selectivity Studies for 1,2,3-Triazole-Containing Inhibitors

The compound is a valuable tool for head-to-head comparisons with its 1H-1,2,3-triazole tautomer or 1,2,4-triazole congeners to elucidate the impact of triazole regioisomerism on target binding, selectivity, and ADME properties. Published literature on 1H- vs. 2H-1,2,3-triazoles indicates that regioisomerism can dramatically alter biological activity [2], making this compound essential for any SAR campaign seeking to map the pharmacological consequences of 2H-1,2,3-triazole geometry.

Synthetic Methodology Development and Click Chemistry Platform Validation

The compound's structure is consistent with a product derived from a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) 'click' reaction between a thiophene-acrylamide alkyne and 2-azidoethyl-2H-1,2,3-triazole. As such, it represents a useful standard or intermediate for optimizing regioselective synthesis of 2H-1,2,3-triazoles, which often require specialized catalytic conditions (e.g., ruthenium catalysis) to favor the 2H- over the 1H-regioisomer [3].

Quote Request

Request a Quote for (E)-N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-3-(thiophen-2-yl)acrylamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.